molecular formula C14H18N2O2 B8292230 [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester

[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester

Cat. No.: B8292230
M. Wt: 246.30 g/mol
InChI Key: WWQPCCHDVAFCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester: is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the aminoethyl group, leading to the formation of N-oxides or imines.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole nitrogen to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides, imines

    Reduction: Alcohols, amines

    Substitution: Substituted indole derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

Biology:

    Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.

Medicine:

    Therapeutic Potential: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry:

    Agriculture: Indole derivatives are known for their role in plant growth regulation, and this compound may be explored for similar applications.

Mechanism of Action

The mechanism of action of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant or anxiolytic effects. Additionally, its interaction with enzymes involved in cell proliferation can contribute to its anticancer properties.

Comparison with Similar Compounds

    Tryptamine: A naturally occurring compound with a similar aminoethyl group attached to the indole ring.

    Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group.

    Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of an ester.

Uniqueness:

    Structural Features: The presence of both an aminoethyl group and an ester group in [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester makes it unique compared to other indole derivatives.

    Biological Activity: Its specific interactions with molecular targets and potential therapeutic applications distinguish it from other similar compounds.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetate

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)8-10-3-4-13-12(7-10)11(5-6-15)9-16-13/h3-4,7,9,16H,2,5-6,8,15H2,1H3

InChI Key

WWQPCCHDVAFCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)NC=C2CCN

Origin of Product

United States

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